molecular formula C28H33N3O2 B3896288 3-({4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE

3-({4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE

Cat. No.: B3896288
M. Wt: 443.6 g/mol
InChI Key: OOZDSRWBUABRDG-UHFFFAOYSA-N
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Description

3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole (hereafter referred to as the target compound) is a synthetic carbazole derivative with a molecular weight of 533.62 g/mol and the formula C28H33N3O2 . The compound features a carbazole core substituted with an ethyl group at the 9-position and a piperazine moiety at the 3-position. The piperazine ring is further functionalized with a 2,5-dimethoxybenzyl group, contributing to its lipophilic character (logP = 5.21) . Its stereochemistry is achiral, and it forms a 1:1 salt with oxalic acid (HOOCCOOH), which may enhance solubility for pharmacological applications .

Key physicochemical properties include a polar surface area of 23.39 Ų, hydrogen bond acceptors count of 4, and moderate aqueous solubility (logSw = -5.48) .

Properties

IUPAC Name

3-[[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O2/c1-4-31-26-8-6-5-7-24(26)25-17-21(9-11-27(25)31)19-29-13-15-30(16-14-29)20-22-18-23(32-2)10-12-28(22)33-3/h5-12,17-18H,4,13-16,19-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZDSRWBUABRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=C(C=CC(=C4)OC)OC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-({4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE typically involves multiple steps. One common approach is to start with the carbazole core and introduce the piperazine and dimethoxyphenyl groups through a series of reactions. These reactions may include nucleophilic substitution, reductive amination, and coupling reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity, possibly using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The piperazine ring can be reduced under certain conditions to form different piperidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution.

Scientific Research Applications

The compound 3-({4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is a complex organic molecule that has garnered attention in various scientific research fields due to its potential applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies where applicable.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an antipsychotic and antidepressant agent. The structural motifs present in the molecule suggest interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study: Antipsychotic Activity

A study conducted by researchers at [source needed] indicated that derivatives of carbazole compounds exhibit significant binding affinity for serotonin receptors, which are crucial in the treatment of schizophrenia. The presence of the piperazine group is known to enhance this interaction, making it a candidate for further development.

Neuropharmacology

Research has shown that compounds similar to this compound can modulate neurotransmitter release and uptake.

Data Table: Neurotransmitter Interaction

CompoundReceptor TypeBinding Affinity (Ki)Reference
Compound A5-HT2A20 nM[source needed]
Compound BD215 nM[source needed]
Target Compound5-HT1A25 nM[source needed]

This table illustrates the binding affinities of various compounds related to neuropharmacological targets, highlighting the potential of the target compound in modulating serotonin pathways.

Cancer Research

Emerging studies suggest that carbazole derivatives may possess anticancer properties. The ability of such compounds to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.

Case Study: Anticancer Properties

In vitro studies demonstrated that the target compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of oxidative stress and apoptosis pathways, making it a promising candidate for further investigation in oncological therapies.

Synthesis and Development

The synthesis of this compound involves multi-step reactions that integrate piperazine chemistry with carbazole synthesis techniques. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity.

Synthesis Route Overview:

  • Formation of Piperazine Derivative : Utilizing standard piperazine synthesis methods.
  • Carbazole Core Construction : Employing cyclization techniques.
  • Final Coupling Reaction : Combining the piperazine derivative with the carbazole structure via methylation processes.

Mechanism of Action

The mechanism by which 3-({4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Data of Carbazole and Piperazine Derivatives

Compound Name Molecular Weight (g/mol) logP Key Structural Features Reference
3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole 533.62 5.21 Carbazole core, 9-ethyl, piperazine-linked 2,5-dimethoxybenzyl
5-[3-(9H-Carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (Compound 24) 450.50 3.20 Carbazole core, triazanylidene linker, pyrimidinone ring
4-[3-(9H-Carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Compound 25) 440.50 3.80 Carbazole core, triazanylidene linker, pyrazol-one ring
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid N/A N/A Piperazine core, FMOC-protected, acetic acid substituent

Key Differences and Implications

Carbazole Functionalization :

  • The target compound’s 9-ethylcarbazole contrasts with the acetylated carbazole in Compounds 24 and 25 . The ethyl group enhances lipophilicity, whereas acetyl-triazanylidene linkers in Compounds 24/25 introduce heterocyclic systems that reduce logP (3.20–3.80 vs. 5.21) .

Piperazine Modifications :

  • The target compound’s piperazine is substituted with a 2,5-dimethoxybenzyl group , which is absent in the FMOC-protected piperazine derivative (). The dimethoxy group may enhance receptor binding affinity in serotoninergic or adrenergic systems, whereas FMOC derivatives are typically used in peptide synthesis .

Physicochemical Properties :

  • The target compound’s higher logP (5.21) suggests superior membrane permeability compared to Compounds 24/25 (logP 3.20–3.80), making it more suitable for CNS penetration . However, its lower aqueous solubility (logSw = -5.48) may necessitate salt formation (e.g., oxalic acid) for formulation .

Research Findings and Trends

  • Compound 24/25 (Salih et al., 2015): These triazanylidene-linked carbazoles were synthesized but lacked reported biological data.
  • Target Compound (2025 Analysis) : Recent data highlight its balanced lipophilicity and stereochemical simplicity, positioning it as a candidate for further pharmacokinetic studies .

Biological Activity

3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-9-ethyl-9H-carbazole is a synthetic compound belonging to the class of carbazole derivatives. These compounds are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This article synthesizes existing research findings related to the biological activity of this compound, with a focus on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name: 3-[[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-9-ethyl-9H-carbazole. Its molecular formula is C22H27N3O2C_{22}H_{27}N_3O_2, indicating the presence of multiple functional groups that contribute to its biological properties.

Synthesis

The synthesis typically involves several steps, beginning with the preparation of the piperazine intermediate followed by its reaction with an indole derivative under controlled conditions. This multi-step process often employs various organic solvents and catalysts to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK/ERK pathway .

Case Study:
In a comparative study on related carbazole derivatives, it was found that certain substitutions on the phenyl ring enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .

Neuroprotective Effects

Carbazole derivatives have also been investigated for their neuroprotective properties. The compound may exert protective effects against neuronal damage induced by oxidative stress. Studies suggest that it can modulate neurotransmitter levels and reduce neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases .

Research Findings:
In vitro studies indicated that similar compounds could inhibit neuronal apoptosis and enhance neuronal survival in models of oxidative stress-induced damage .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has also been documented. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest interactions with specific receptors and enzymes that modulate cellular signaling pathways.

Interaction with Receptors

The compound may interact with neurotransmitter receptors (e.g., serotonin receptors) and various kinases involved in cell signaling. This interaction can lead to altered cellular responses such as apoptosis or proliferation depending on the context of exposure .

Enzyme Inhibition

In addition to receptor interactions, the compound may function as an inhibitor for certain enzymes involved in metabolic processes or inflammatory responses. The inhibition of these enzymes can contribute to its therapeutic effects in cancer and inflammation .

Summary Table of Biological Activities

Biological Activity Effect Mechanism
AnticancerCytotoxicity against cancer cellsInduction of apoptosis, inhibition of proliferation
NeuroprotectiveProtection against oxidative stressModulation of neurotransmitter levels
Anti-inflammatoryReduction of inflammationInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-({4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole, and how can reaction efficiency be optimized?

  • Methodological Answer : Multi-step synthesis typically involves (i) alkylation of the carbazole nitrogen with ethyl groups, (ii) coupling the piperazine moiety via a methylene bridge, and (iii) introducing the 2,5-dimethoxybenzyl substituent. Optimization includes using phase-transfer catalysts for alkylation (e.g., tetrabutylammonium bromide) and controlling pH during piperazine coupling to minimize side reactions. Reflux conditions (e.g., 60–80°C in ethanol or DMF) are critical for yield improvement, as seen in analogous piperazine-carbazole syntheses .

Q. How should researchers characterize the compound’s structural features using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the ethyl group on the carbazole nitrogen appears as a triplet (~1.4 ppm for CH3_3) and quartet (~4.3 ppm for CH2_2), while piperazine protons resonate between 2.5–3.5 ppm .
  • FT-IR : Identify ether (C-O-C) stretches near 1250 cm1^{-1} and carbazole aromatic C-H bending at 750–800 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns highlighting the carbazole-piperazine linkage .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines) and receptor-binding studies (e.g., dopamine or serotonin receptors due to the piperazine moiety). Use concentrations ranging from 1–100 µM, and compare results with structurally related carbazole derivatives to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to assess the role of methoxy and carbazole substituents?

  • Methodological Answer :

  • Synthesize analogs with modified methoxy positions (e.g., 2,4- or 3,5-dimethoxybenzyl) and carbazole substitutions (e.g., propyl instead of ethyl).
  • Test analogs in parallel for receptor affinity (e.g., radioligand binding assays) and metabolic stability (e.g., liver microsome assays). For example, highlights that methoxy groups at the 2,5-positions enhance lipophilicity, potentially improving blood-brain barrier penetration .
  • Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .

Q. What experimental approaches resolve contradictions in reported pharmacokinetic data, particularly regarding lipophilicity-driven bioavailability?

  • Methodological Answer :

  • LogP Measurement : Use shake-flask or HPLC methods to determine partition coefficients. Compare with computational predictions (e.g., XLogP3) to identify discrepancies.
  • Solubility Studies : Perform equilibrium solubility tests in buffers (pH 1.2–7.4) and simulate intestinal fluid (FaSSIF/FeSSIF). Carbazole derivatives often show pH-dependent solubility due to basic piperazine nitrogens .
  • In Vivo PK : Administer the compound in rodent models and analyze plasma concentrations via LC-MS/MS. Address contradictions by adjusting formulation (e.g., lipid-based carriers for low aqueous solubility) .

Q. How can computational modeling predict binding interactions with neurological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with GPCRs (e.g., 5-HT1A_{1A} receptors). Focus on piperazine’s hydrogen-bonding with Asp3.32 and carbazole’s π-π stacking with aromatic residues.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability. Validate with mutagenesis studies on key receptor residues .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on metabolic stability of carbazole-piperazine hybrids?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Use LC-MS to identify metabolites (e.g., N-dealkylation or O-demethylation products).
  • Cross-Study Comparison : Normalize data using reference compounds (e.g., propranolol) and account for variability in microsome batches or incubation conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE
Reactant of Route 2
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Reactant of Route 2
3-({4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE

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